molecular formula C19H29FN2O B10793209 1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride

1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride

Cat. No.: B10793209
M. Wt: 320.4 g/mol
InChI Key: GSZWPQINNYSRIQ-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazine moiety, and a cyclohexanol backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride typically involves a multi-step process. The initial step often includes the formation of the fluorophenyl intermediate, followed by the introduction of the piperazine ring through a Mannich reaction. The final step involves the cyclohexanol backbone formation and subsequent conversion to the dihydrochloride salt. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the cyclohexanol group to form ketones or aldehydes.

    Reduction: The compound can be reduced to alter the fluorophenyl or piperazine moieties.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential therapeutic effects, particularly in neuropharmacology and psychopharmacology.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may interact with neurotransmitter receptors, while the piperazine moiety can modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the piperazine and cyclohexanol moieties.

    4-Methylpiperazine: Contains the piperazine ring but lacks the fluorophenyl and cyclohexanol groups.

    Cyclohexanol: Contains the cyclohexanol backbone but lacks the fluorophenyl and piperazine groups.

Uniqueness

1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H29FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H29FN2O/c1-21-11-13-22(14-12-21)15-18(16-5-7-17(20)8-6-16)19(23)9-3-2-4-10-19/h5-8,18,23H,2-4,9-15H2,1H3

InChI Key

GSZWPQINNYSRIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)F)C3(CCCCC3)O

Origin of Product

United States

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